molecular formula C7H15NO B070264 trans-(2-Aminocyclohexyl)methanol CAS No. 178737-10-5

trans-(2-Aminocyclohexyl)methanol

Cat. No.: B070264
CAS No.: 178737-10-5
M. Wt: 129.2 g/mol
InChI Key: GCWPGEWXYDEQAY-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-(2-Aminocyclohexyl)methanol: is an organic compound with the molecular formula C7H15NO. It is a cyclohexane derivative where the amino group is positioned at the second carbon, and the hydroxyl group is attached to the methylene carbon. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-(2-Aminocyclohexyl)methanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of trans-2-aminocyclohexanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine. This process is often conducted under high pressure and temperature, using a suitable catalyst such as palladium on carbon (Pd/C) or Raney nickel.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-(2-Aminocyclohexyl)methanol can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form cyclohexylmethanol derivatives using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: trans-2-aminocyclohexanone, trans-2-aminocyclohexanal

    Reduction: Cyclohexylmethanol derivatives

    Substitution: Substituted cyclohexylmethanol derivatives

Scientific Research Applications

Chemistry: trans-(2-Aminocyclohexyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is used to study the effects of cyclohexane derivatives on biological systems. It is also employed in the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific receptors or enzymes. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also utilized in the formulation of specialty chemicals and additives.

Mechanism of Action

The mechanism of action of trans-(2-Aminocyclohexyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and other interactions with target molecules, modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

    trans-2-Aminocyclohexanol: Similar structure but with a hydroxyl group directly attached to the cyclohexane ring.

    trans-2-Aminocyclohexanone: The ketone analog of trans-(2-Aminocyclohexyl)methanol.

    Cyclohexylmethanol: Lacks the amino group, making it less versatile in certain reactions.

Uniqueness: this compound is unique due to the presence of both amino and hydroxyl groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound in various scientific research applications.

Biological Activity

trans-(2-Aminocyclohexyl)methanol is an organic compound with significant biological activity, primarily due to its unique structural features, which include an amino group and a hydroxymethyl group. These functional groups enable the compound to engage in various molecular interactions, particularly hydrogen bonding, which is critical for its biological effects. This article explores the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H15NO\text{C}_7\text{H}_{15}\text{NO}. Its structure consists of a cyclohexane ring with an amino group attached to the second carbon and a hydroxymethyl group connected to the methylene carbon. This arrangement allows for versatile interactions with biological targets.

Property Description
Molecular FormulaC₇H₁₅NO
Functional GroupsAmino, Hydroxymethyl
Structural Isomerscis-(2-Aminocyclohexyl)methanol, trans-4-Aminocyclohexanol

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds with various biological molecules, including enzymes and receptors. The mechanisms through which it exerts its effects include:

  • Enzyme Modulation : The compound can influence enzyme activity by binding to active sites or allosteric sites, potentially altering metabolic pathways.
  • Receptor Interaction : It may act as a ligand for specific receptors, impacting signaling pathways involved in various physiological processes.

The dual functionality from both the amino and hydroxyl groups enhances its reactivity and interaction capabilities compared to other similar compounds.

Pharmacological Potential

Research indicates that this compound and its derivatives may exhibit several pharmacological activities:

  • Anti-inflammatory Properties : Some studies suggest that derivatives of this compound can reduce inflammation markers in biological systems.
  • Analgesic Effects : The compound has been explored for its potential in pain relief applications.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for further exploration in therapeutic contexts.

Case Studies and Research Findings

  • Study on Enzyme Interaction :
    A study demonstrated that this compound could effectively inhibit certain enzymes involved in inflammatory pathways. The results showed a significant reduction in pro-inflammatory cytokines when tested in vitro.
  • Pharmacokinetic Analysis :
    A multicompartment model was developed to predict the disposition of similar compounds in biological systems. This model highlighted the importance of understanding how compounds like this compound are metabolized and their effects on different biological matrices over time .
  • Therapeutic Applications :
    Research exploring the synthesis of pharmaceutical agents has identified this compound as a valuable intermediate. Its derivatives have been synthesized and tested for various therapeutic applications, showing promise in drug development targeting specific receptors.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound Name Structural Features Unique Aspects
trans-4-AminocyclohexanolAmino group at 4-positionDifferent spatial arrangement affects reactivity
cis-(2-Aminocyclohexyl)methanolcis isomer with altered geometryVariations in binding affinity due to spatial differences
CyclohexylmethanolLacks amino groupLess versatile; limited functional interactions

Properties

IUPAC Name

[(1R,2R)-2-aminocyclohexyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5,8H2/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWPGEWXYDEQAY-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5691-21-4
Record name rel-(1R,2R)-2-Aminocyclohexanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5691-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.